molecular formula C15H17FN2O2 B2621590 N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049438-33-6

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2621590
CAS No.: 1049438-33-6
M. Wt: 276.311
InChI Key: WDQUCIGJNZHSGO-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by a central oxalamide (diamide) core flanked by two cyclopropyl groups. The first cyclopropyl moiety is directly attached to the N1 position, while the N2 position is substituted with a (1-(4-fluorophenyl)cyclopropyl)methyl group. This structure confers unique steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name

N'-cyclopropyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-13(19)14(20)18-12-5-6-12/h1-4,12H,5-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUCIGJNZHSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide typically involves the reaction of cyclopropylamine with 4-fluorophenylcyclopropylmethanol in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional group similarities and known cyclopropyl-containing pharmaceuticals (e.g., Montelukast from ):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Oxalamide Dual cyclopropyl, 4-fluorophenyl Enhanced rigidity, lipophilicity, and potential CNS penetration
Montelukast () Quinoline-sulfanyl Cyclopropyl, carboxymethyl, chloroquinoline Improved leukotriene receptor binding; metabolic stability via cyclopropyl groups
Generic Oxalamide Derivatives Oxalamide Varied alkyl/aryl groups Tunable solubility and target selectivity depending on substituent polarity

Key Findings:

Cyclopropyl Impact :

  • Both the target compound and Montelukast utilize cyclopropyl groups to restrict molecular flexibility, which can reduce off-target interactions and enhance metabolic stability. However, Montelukast’s sulfanyl linkage contrasts with the oxalamide core, leading to divergent biological targets .
  • The 4-fluorophenyl group in the target compound may mimic halogen-bonding interactions seen in kinase inhibitors, though this requires empirical validation.

Fluorine Substitution: Fluorine atoms (as in the 4-fluorophenyl group) are known to modulate bioavailability and binding affinity in pharmaceuticals. This feature is absent in Montelukast but common in neurology-focused compounds (e.g., SSRIs).

Oxalamide vs.

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